9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C15H19NO, and it is known for its stability and reactivity in different chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide typically involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with benzyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide involves its interaction with specific molecular targets. It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: A related compound with similar structural features but different reactivity.
Uniqueness
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide stands out due to its stability and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C15H20BrNO |
---|---|
Molekulargewicht |
310.23 g/mol |
IUPAC-Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrobromide |
InChI |
InChI=1S/C15H19NO.BrH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H |
InChI-Schlüssel |
LITXXQLKLOLTAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.